molecular formula C17H13F3N4O B4934752 4-(5-methyltriazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide

4-(5-methyltriazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4934752
M. Wt: 346.31 g/mol
InChI Key: XSWIKDODAHKEJZ-UHFFFAOYSA-N
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Description

4-(5-methyltriazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound that features a triazole ring and a trifluoromethyl group. The presence of these functional groups makes it an interesting molecule for various applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyltriazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyltriazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction may lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(5-methyltriazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzenesulfonyl chloride
  • 3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine
  • Trifluoromethylpyridine

Uniqueness

4-(5-methyltriazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its triazole ring and trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(5-methyltriazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O/c1-11-10-21-23-24(11)13-8-6-12(7-9-13)16(25)22-15-5-3-2-4-14(15)17(18,19)20/h2-10H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWIKDODAHKEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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